2-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(4-Nitrophenyl)-N-[(pyridin-3-yl)methyl]acetamide is an organic compound that features both a nitrophenyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[(pyridin-3-yl)methyl]acetamide typically involves the reaction of 4-nitroaniline with pyridine-3-carboxaldehyde, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification methods are crucial in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Nitrophenyl)-N-[(pyridin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound shares a pyridinyl group and has applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are used in medicinal chemistry and material science.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: This compound features a pyridine nucleus and is used in organic synthesis.
Uniqueness
2-(4-Nitrophenyl)-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of a nitrophenyl group and a pyridinylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)17(19)20/h1-7,9H,8,10H2,(H,16,18) |
InChI Key |
SQQPWRJXYOOSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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